REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[ClH:6].[Br:7][C:8]1[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[C:14]2[C:9]=1[CH:10]=[CH:11][N+:12]([O-])=[CH:13]2>>[Br:7][C:8]1[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[C:14]2[C:9]=1[CH:10]=[CH:11][N:12]=[C:13]2[Cl:6] |f:1.2|
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
5-bromo-6-methoxyisoquinoline-N-oxide hydrochloride
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=C2C=C[N+](=CC2=CC=C1OC)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess POCl3 was removed in vacuo
|
Type
|
WASH
|
Details
|
the remaining solid washed with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CN=C(C2=CC=C1OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 110.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |